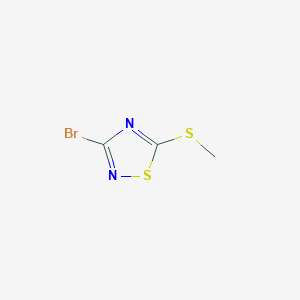
3-Bromo-5-(methylthio)-1,2,4-thiadiazole
Vue d'ensemble
Description
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, aryl thioamides can be condensed with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles in quantitative yields, as demonstrated in one study . This method is noted for its rapid reaction time, easy work-up, high product purity, and scalability. Additionally, the Ugi reaction has been employed to synthesize 5-methyl-1,2,3-thiadiazoles, showcasing a simple and convenient one-step procedure that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex and is often studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, was analyzed to understand the nature and strength of intermolecular interactions . Such studies provide insights into the conformation and electronic properties of thiadiazole molecules, which are essential for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Thiadiazoles can undergo a range of chemical reactions, including nucleophilic substitution, which can lead to the formation of various substituted derivatives . The reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles has been reported, where these compounds act as ambident nucleophiles in alkylation, acylation, and nitrosation reactions . These reactions are indicative of the versatile chemistry of thiadiazoles and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of bromine and sulfur atoms in the thiadiazole ring can affect the compound's polarity, solubility, and stability. The synthesis and characterization of bromoderivatives of benzofused 1,2,5-thiadiazoles have provided insights into the properties of these compounds, which are important precursors for the synthesis of dyes and photovoltaic materials . The optically active derivatives of thiadiazoles have also been synthesized, and their absolute configurations were determined using circular dichroism spectra, highlighting the importance of stereochemistry in the physical properties of these compounds .
Applications De Recherche Scientifique
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Compounds derived from thiadiazole, including 1,2,4-thiadiazole derivatives, have shown significant antibacterial and antifungal activities. These activities make them potential candidates for developing new antimicrobial agents (Lamani et al., 2009).
- Antimicrobial and Antituberculosis Activities : Some synthesized compounds from the thiadiazole class exhibited promising antimicrobial activities, including action against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Photodynamic Therapy for Cancer Treatment
- Photosensitizer in Photodynamic Therapy : Thiadiazole derivatives, such as those incorporating zinc phthalocyanine, have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for this application (Pişkin et al., 2020).
Anticancer Applications
- Potential Anticancer Agents : Novel thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, indicating their potential use in cancer treatment (Gomha et al., 2017).
Propriétés
IUPAC Name |
3-bromo-5-methylsulfanyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMCXSVDKBFAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375681 | |
| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36955-33-6 | |
| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36955-33-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)
![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)




![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)



